3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one
Overview
Description
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 2-(trifluoromethyl)aniline under specific reaction conditions. One common method involves the use of a base catalyst such as triethylamine in a solvent like methanol . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is mediated through the inhibition of key signaling pathways such as the Akt, MAPK, and NF-κB pathways . The compound inhibits the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation.
Comparison with Similar Compounds
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one can be compared with other similar compounds, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory activity but has a different substitution pattern on the indole nucleus.
N-(1-Methoxyindol-3-yl)methyl-N’-(4-trifluoromethylphenyl)thiourea: This compound has a similar trifluoromethylphenyl group but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]imino-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(13)21/h1-8H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZEFBXUJRCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(F)(F)F)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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